Cas no 347910-62-7 (2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide)

2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide structure
347910-62-7 structure
Nombre del producto:2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide
Número CAS:347910-62-7
MF:C21H25N3O2S
Megavatios:383.507
MDL:MFCD01234012
CID:3083322
PubChem ID:1043532

2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide Propiedades químicas y físicas

Nombre e identificación

    • 2-(2-(4-Cyclohexylphenoxy)acetyl)-N-phenylhydrazinecarbothioamide
    • SR-01000535942
    • 1-[[2-(4-cyclohexylphenoxy)acetyl]amino]-3-phenylthiourea
    • 2-(4-Cyclohexylphenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
    • AKOS001731143
    • CS-0320288
    • 2-(4-CYCLOHEXYLPHENOXY)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE
    • 2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
    • SR-01000535942-1
    • ALBB-025093
    • acetic acid, (4-cyclohexylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide
    • SB86480
    • H34903
    • MFCD01234012
    • STK733063
    • 347910-62-7
    • LS-08332
    • 2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide
    • MDL: MFCD01234012
    • Renchi: InChI=1S/C21H25N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,23,25)(H2,22,24,27)
    • Clave inchi: OGLQFLRQOJJPQB-UHFFFAOYSA-N
    • Sonrisas: O=C(NNC(NC1=CC=CC=C1)=S)COC2=CC=C(C3CCCCC3)C=C2

Atributos calculados

  • Calidad precisa: 383.16674822Da
  • Masa isotópica única: 383.16674822Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 468
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 5.3
  • Superficie del Polo topológico: 94.5Ų

2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C131385-2000mg
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
347910-62-7
2g
$ 505.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390958-1g
2-(4-Cyclohexylphenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide
347910-62-7 97%
1g
¥1036.00 2024-05-17
abcr
AB415195-5 g
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
347910-62-7
5g
€368.40 2022-08-31
A2B Chem LLC
AJ08702-500mg
2-[(4-Cyclohexylphenoxy)acetyl]-n-phenylhydrazinecarbothioamide
347910-62-7 >95%
500mg
$370.00 2024-04-20
A2B Chem LLC
AJ08702-10g
2-[(4-Cyclohexylphenoxy)acetyl]-n-phenylhydrazinecarbothioamide
347910-62-7 >95%
10g
$689.00 2024-04-20
abcr
AB415195-10g
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide; .
347910-62-7
10g
€525.00 2024-04-17
Crysdot LLC
CD12080664-5g
2-(2-(4-Cyclohexylphenoxy)acetyl)-N-phenylhydrazinecarbothioamide
347910-62-7 97%
5g
$306 2024-07-24
abcr
AB415195-500mg
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide; .
347910-62-7
500mg
€157.00 2024-04-17
abcr
AB415195-500 mg
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
347910-62-7
500MG
€151.00 2022-08-31
abcr
AB415195-1 g
2-[(4-Cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide
347910-62-7
1g
€165.60 2022-08-31

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Amadis Chemical Company Limited
(CAS:347910-62-7)2-(4-Cyclohexylphenoxy)acetyl-N-phenylhydrazinecarbothioamide
A924903
Pureza:99%
Cantidad:5g
Precio ($):278.0